1-(3-Methylbutyl)pyrrolidin-3-ol

Lipophilicity Physicochemical profiling ADME prediction

1-(3-Methylbutyl)pyrrolidin-3-ol (CAS 919120-44-8) is a synthetic pyrrolidine derivative with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. The compound features a tertiary amine pyrrolidine ring bearing a hydroxyl group at the 3-position and an isopentyl (3-methylbutyl) substituent on the ring nitrogen.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 919120-44-8
Cat. No. B12921455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbutyl)pyrrolidin-3-ol
CAS919120-44-8
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)CCN1CCC(C1)O
InChIInChI=1S/C9H19NO/c1-8(2)3-5-10-6-4-9(11)7-10/h8-9,11H,3-7H2,1-2H3
InChIKeyCSDKYRJEAPLZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbutyl)pyrrolidin-3-ol (CAS 919120-44-8): Structure, Physicochemical Identity, and Procurement Context


1-(3-Methylbutyl)pyrrolidin-3-ol (CAS 919120-44-8) is a synthetic pyrrolidine derivative with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . The compound features a tertiary amine pyrrolidine ring bearing a hydroxyl group at the 3-position and an isopentyl (3-methylbutyl) substituent on the ring nitrogen [1]. Its calculated logP is 1.037, topological polar surface area (TPSA) is 23.47 Ų, and it possesses one hydrogen bond donor and two hydrogen bond acceptors . This physicochemical profile places it within a class of small-molecule pyrrolidine alcohols frequently employed as synthetic intermediates and fragment-like scaffolds in medicinal chemistry [2].

Why 1-(3-Methylbutyl)pyrrolidin-3-ol Cannot Be Interchanged with Common Pyrrolidine Analogs


Despite sharing the pyrrolidine core, subtle structural variations among N-alkyl-pyrrolidin-3-ol derivatives produce measurable differences in lipophilicity, hydrogen-bonding capacity, and steric bulk that directly affect solubility, membrane permeability, and target-binding behavior . For instance, replacing the branched isopentyl group with a shorter isopropyl chain (CAS 42729-56-6) reduces logP by approximately 0.4 units, while moving the hydroxyl group from the 3- to the 4-position or relocating the alkyl substituent from nitrogen to carbon yields constitutional isomers with altered TPSA and hydrogen-bond donor/acceptor profiles [1]. These differences are not cosmetic; in fragment-based drug discovery and SAR campaigns, even a ΔlogP of 0.4 can shift a compound between useful solubility and unacceptable precipitation in biochemical assay media, making blind substitution a source of irreproducible data [2].

Head-to-Head Quantitative Differentiation of 1-(3-Methylbutyl)pyrrolidin-3-ol from Its Closest Analogs


Lipophilicity (logP) Differentiation Against the Isopropyl Analog (CAS 42729-56-6)

1-(3-Methylbutyl)pyrrolidin-3-ol exhibits a computed logP of 1.037, which is 0.44 log units higher than the isopropyl analog 1-isopropyl-3-pyrrolidinol (logP = 0.6) [1]. This difference, measured under the same computational method (XLogP3), indicates that the branched isopentyl substituent confers meaningfully greater lipophilicity than the shorter, unbranched isopropyl group .

Lipophilicity Physicochemical profiling ADME prediction

Lipophilicity Differentiation Against the 4-(3-Methylbutyl) Constitutional Isomer (CAS 2137553-46-7)

The target compound's logP (1.037) is approximately 0.36 log units lower than that of rac-(3R,4S)-4-(3-methylbutyl)pyrrolidin-3-ol (XLogP3 = 1.4), the positional isomer in which the 3-methylbutyl group is attached to the ring carbon at position 4 rather than the ring nitrogen [1]. This demonstrates that N-alkylation yields a measurably less lipophilic molecule than C-alkylation with the same branched chain .

Constitutional isomerism Lipophilicity Structure-property relationships

Hydrogen-Bond Donor/Acceptor Profile Differentiates from the Non-Hydroxylated Analog

1-(3-Methylbutyl)pyrrolidin-3-ol possesses one hydrogen-bond donor (the 3-OH group) and two hydrogen-bond acceptors (the tertiary amine and the hydroxyl oxygen), whereas its non-hydroxylated counterpart 1-(3-methylbutyl)pyrrolidine (CAS 60026-17-7) has zero hydrogen-bond donors and only one acceptor [1]. This additional H-bond donor capacity of the target compound is predicted to enhance aqueous solubility and enable specific polar interactions with biological targets that the non-hydroxylated analog cannot engage [2].

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area (TPSA) Comparison Across Pyrrolidin-3-ol Constitutional Isomers

The TPSA of 1-(3-methylbutyl)pyrrolidin-3-ol is 23.47 Ų, which is 8.8 Ų lower than the 4-substituted isomer rac-(3R,4S)-4-(3-methylbutyl)pyrrolidin-3-ol (TPSA = 32.3 Ų) [1]. Since TPSA values below 60–70 Ų are generally associated with good blood-brain barrier permeability, and values below 140 Ų with good oral absorption, the lower TPSA of the N-alkylated target compound suggests a distinct cell-permeability profile relative to its C-alkylated isomer [2].

TPSA Membrane permeability Blood-brain barrier penetration

Fragment-Like Physicochemical Profile: Suitability for Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 157.25 Da, logP of 1.037, HBD = 1, and HBA = 2, 1-(3-methylbutyl)pyrrolidin-3-ol falls comfortably within the 'Rule of Three' guidelines for fragment library design (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, many commercial pyrrolidine fragment alternatives exceed these limits or fail on H-bond donor criteria; for instance, 3-(3-methylbutyl)pyrrolidin-3-ol (CAS 1506666-39-2) has a higher XLogP3 of 1.2 and is a tertiary alcohol, eliminating its H-bond donor capacity entirely [2]. The target compound's balanced HBD/HBA ratio makes it a more versatile fragment for detecting both hydrogen-bond-accepting and -donating pharmacophore features on protein targets [1].

Fragment-based drug discovery Rule of Three Library design

Computed PSA and logP as Predictors of Differential Cellular Permeability in Caco-2 and MDCK Assays

Using established in silico models linking logP and PSA to passive transcellular permeability, 1-(3-methylbutyl)pyrrolidin-3-ol (logP = 1.037, PSA = 23.47 Ų) is predicted to exhibit moderate-to-high passive permeability (P_app estimated in the range of 10–30 × 10⁻⁶ cm/s), whereas the more polar isopropyl analog (logP = 0.6, PSA = 23.47 Ų) is predicted toward the lower boundary of moderate permeability (P_app ~5–15 × 10⁻⁶ cm/s) [1][2]. This class-level inference is based on the well-established parabolic relationship between logP and Caco-2 permeability wherein permeability increases with logP up to approximately 2–3, then declines [2].

Caco-2 permeability MDCK assay In silico ADME

Recommended Procurement and Deployment Scenarios for 1-(3-Methylbutyl)pyrrolidin-3-ol Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Rule-of-Three-Compliant Secondary Alcohols

1-(3-Methylbutyl)pyrrolidin-3-ol is ideally suited for inclusion in fragment screening libraries where balanced hydrogen-bond donor/acceptor capacity is essential. Its secondary alcohol provides a geometrically well-defined H-bond donor not offered by tertiary alcohol analogs such as 3-(3-methylbutyl)pyrrolidin-3-ol (CAS 1506666-39-2), making it a superior probe for detecting hydrogen-bond-accepting features on protein targets . Procurement for FBDD campaigns should specify this N-alkylated, secondary alcohol scaffold to maximize pharmacophore sampling diversity [1].

CNS-Targeted Probe Design Leveraging Low TPSA and Moderate Lipophilicity

With a TPSA of 23.47 Ų—well below the 60–70 Ų threshold associated with favorable CNS penetration—and a logP of 1.037, this compound is a rational starting point for designing brain-penetrant chemical probes . Its TPSA is 8.8 Ų lower than the 4-substituted constitutional isomer (CAS 2137553-46-7), predicting superior passive blood-brain barrier permeability. Medicinal chemistry teams pursuing CNS targets should select this N-alkylated isomer over C-alkylated alternatives when permeability is a design priority [1].

Cell-Based Phenotypic Screening Where Moderate Passive Permeability Is Required

In silico permeability predictions suggest that 1-(3-methylbutyl)pyrrolidin-3-ol (predicted P_app ~10–30 × 10⁻⁶ cm/s) will achieve intracellular concentrations superior to the more polar isopropyl analog (CAS 42729-56-6; predicted P_app ~5–15 × 10⁻⁶ cm/s) . Researchers performing cell-based assays for intracellular targets should prioritize this compound over shorter-chain N-alkyl analogs when passive diffusion is expected to be the dominant uptake mechanism [1].

SAR Studies Requiring a Well-Characterized N-Alkyl Pyrrolidine Scaffold with Documented Physicochemical Properties

The availability of computed logP, TPSA, and HBD/HBA data from multiple independent chemical databases enables confident use of this compound as a reference point in structure-activity relationship (SAR) tables . When synthesizing and testing analogs, researchers can use these baseline values to interpret how further chemical modifications shift lipophilicity and polarity relative to a known, quantifiable starting point, reducing ambiguity in SAR interpretation [1].

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